

^1H NMR and ^{13}C NMR spectrum of 2-(2-Methoxybenzoyl)pyridine

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Compound of Interest

Compound Name: 2-(2-Methoxybenzoyl)pyridine

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An In-depth Technical Guide to the ^1H and ^{13}C NMR Spectra of **2-(2-Methoxybenzoyl)pyridine**

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive analysis of the ^1H and ^{13}C Nuclear Magnetic Resonance (NMR) spectra of **2-(2-Methoxybenzoyl)pyridine**, also known as (2-methoxyphenyl)(pyridin-2-yl)methanone (CAS 22945-63-7). In the absence of a publicly available, fully assigned spectrum, this document leverages foundational NMR principles and spectral data from structurally related analogues to predict, interpret, and assign the key resonances. We delve into the causal electronic and structural effects—such as inductive effects, resonance, and magnetic anisotropy—that govern the chemical shifts and coupling patterns. Standard experimental protocols, advanced 2D NMR correlation strategies for unambiguous assignment, and detailed data tables are presented to provide a robust framework for researchers working with this and similar heterocyclic ketones.

Introduction: The Structural Elucidation Challenge

2-(2-Methoxybenzoyl)pyridine is a heterocyclic aromatic ketone featuring a pyridine ring linked to a methoxy-substituted benzoyl group via a carbonyl bridge. This molecular architecture is of interest in medicinal chemistry and materials science. For any scientist engaged in the synthesis, modification, or application of such molecules, unambiguous structural verification is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands

as the gold standard for this purpose, offering precise insights into the molecular framework in the solution state.

This guide serves as a senior-level application resource, moving beyond simple data reporting to explain the why behind the spectral features. By dissecting the constituent parts of the molecule—the 2-substituted pyridine ring and the ortho-substituted benzoyl moiety—we can build a complete and predictive spectral map that is both educational and of practical utility in the laboratory.

Experimental Protocol: A Self-Validating System

Acquiring high-quality, reproducible NMR data is the bedrock of accurate structural analysis. The following protocol describes a standard, self-validating methodology for a small molecule like **2-(2-Methoxybenzoyl)pyridine**.

Objective: To obtain high-resolution ^1H and $^{13}\text{C}\{^1\text{H}\}$ NMR spectra suitable for unambiguous structural assignment.

Methodology:

- Sample Preparation:
 - Accurately weigh approximately 5-10 mg of the purified compound.
 - Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl_3). CDCl_3 is a preferred solvent due to its ability to dissolve a wide range of organic compounds and its single, well-characterized residual solvent peak ($\delta \approx 7.26$ ppm for ^1H , $\delta \approx 77.16$ ppm for ^{13}C) which serves as a convenient internal reference.
 - Add a small amount of tetramethylsilane (TMS) as an internal standard ($\delta = 0.00$ ppm) for precise chemical shift calibration.
 - Transfer the solution to a 5 mm NMR tube.
- Instrument & Acquisition Parameters:
 - Spectrometer: A 400 MHz (or higher) spectrometer is recommended for superior signal dispersion, especially for resolving the complex aromatic multiplets.

- ^1H NMR Acquisition:
 - Pulse Program: A standard single-pulse experiment (e.g., Bruker 'zg30').
 - Spectral Width: ~12-16 ppm.
 - Acquisition Time: ~3-4 seconds to ensure high resolution.
 - Relaxation Delay (d1): 5 seconds. A longer delay ensures complete T1 relaxation for all protons, making integration more accurate.
 - Number of Scans: 8-16, depending on sample concentration.
- $^{13}\text{C}\{^1\text{H}\}$ NMR Acquisition:
 - Pulse Program: A standard proton-decoupled experiment with NOE (e.g., Bruker 'zgpg30').
 - Spectral Width: ~220-240 ppm.
 - Acquisition Time: ~1-2 seconds.
 - Relaxation Delay (d1): 2 seconds.
 - Number of Scans: 1024-4096, as ^{13}C has low natural abundance and sensitivity.
- Data Processing:
 - Apply an exponential window function (line broadening of 0.3 Hz for ^1H , 1-2 Hz for ^{13}C) to improve the signal-to-noise ratio.
 - Perform Fourier transformation, followed by phase and baseline correction.
 - Calibrate the spectrum using the TMS signal (0.00 ppm) or the residual CDCl_3 signal.
 - Integrate the ^1H signals and pick peaks for both spectra.

This rigorous protocol ensures that the resulting data is both accurate and internally consistent, fulfilling the pillar of trustworthiness.

Analysis of the ^1H NMR Spectrum

The ^1H NMR spectrum of **2-(2-Methoxybenzoyl)pyridine** is predicted to show 8 distinct signals in the aromatic region and one singlet for the methoxy group. The analysis is best understood by considering the electronic effects of the substituents on the two aromatic rings.

Logical Workflow for Spectral Assignment

The diagram below illustrates the relationship between the molecular structure and the expected NMR signals, which will be analyzed in detail.

Caption: Molecular structure and NMR analysis workflow.

The Pyridine Ring Protons (H-3 to H-6)

The pyridine ring is an electron-deficient system, and the 2-benzoyl substituent acts as an electron-withdrawing group, further deshielding the ring protons relative to pyridine itself ($\text{H}\alpha$: ~ 8.6 , $\text{H}\beta$: ~ 7.2 , $\text{H}\gamma$: ~ 7.6 ppm).

- **H-6:** This proton is ortho to the nitrogen atom, placing it in the most deshielded environment. It will appear as a doublet of multiplets (dm) at the lowest field, expected around δ 8.7-8.8 ppm.
- **H-4:** This proton is para to the substituent and experiences deshielding. It is coupled to H-3 and H-5, appearing as a triplet of doublets (td), predicted around δ 7.9-8.0 ppm.
- **H-5:** This proton is meta to the substituent and ortho to H-4 and H-6. It will be a complex multiplet, often a doublet of doublets of doublets (ddd), expected in the region of δ 7.5-7.6 ppm.
- **H-3:** This proton is ortho to the electron-withdrawing carbonyl group, leading to significant deshielding. It will appear as a doublet of multiplets (dm), likely around δ 8.0-8.1 ppm. The exact position relative to H-4 can vary.

The Methoxybenzoyl Ring Protons (H-3' to H-6')

Here, we analyze the effects of two competing groups: the electron-donating ortho-methoxy group ($-\text{OCH}_3$) and the electron-withdrawing carbonyl group. The methoxy group's strong +R

(resonance) effect will dominate, increasing electron density, particularly at the ortho (H-3') and para (H-5') positions, shifting them upfield.

- H-6': This proton is ortho to the electron-withdrawing carbonyl group and will be the most deshielded on this ring. It will appear as a doublet of doublets (dd), expected around δ 7.5-7.6 ppm.
- H-4': This proton is meta to the carbonyl and meta to the methoxy group. It will appear as a triplet of doublets (td) and is expected around δ 7.4-7.5 ppm.
- H-5': This proton is para to the methoxy group, benefiting from its strong electron-donating resonance effect. This will cause a significant upfield shift. It is expected to be a triplet of doublets (td) around δ 7.0-7.1 ppm.
- H-3': This proton is ortho to the electron-donating methoxy group, also causing a strong upfield shift. It will appear as a doublet of doublets (dd) around δ 7.0-7.1 ppm.
- -OCH₃ Protons: The three methoxy protons are magnetically equivalent and not coupled to other protons, appearing as a sharp singlet. The ortho position to the carbonyl will slightly deshield it compared to anisole (δ ~3.8 ppm). It is predicted to be around δ 3.7-3.9 ppm.^[1]

Proton Assignment	Predicted Chemical Shift (δ , ppm)	Predicted Multiplicity	Predicted Coupling Constants (J, Hz)
H-6	8.7 - 8.8	dm	$J_{6,5} \approx 4-5$, $J_{6,4} \approx 1.5$
H-3	8.0 - 8.1	dm	$J_{3,4} \approx 8$
H-4	7.9 - 8.0	td	$J_{4,3} \approx 8$, $J_{4,5} \approx 7.5$, $J_{4,6} \approx 1.5$
H-6'	7.5 - 7.6	dd	$J_{6',5'} \approx 7.5$, $J_{6',4'} \approx 1.8$
H-5	7.5 - 7.6	ddd	$J_{5,4} \approx 7.5$, $J_{5,6} \approx 4-5$, $J_{5,3} \approx 1.2$
H-4'	7.4 - 7.5	td	$J_{4',3'} \approx 8$, $J_{4',5'} \approx 7.5$, $J_{4',6'} \approx 1.8$
H-5'	7.0 - 7.1	td	$J_{5',4'} \approx 7.5$, $J_{5',6'} \approx 7.5$
H-3'	7.0 - 7.1	dd	$J_{3',4'} \approx 8$, $J_{3',5'} \approx 1$
-OCH ₃	3.7 - 3.9	s	-

Analysis of the ^{13}C NMR Spectrum

The proton-decoupled ^{13}C NMR spectrum is predicted to show 13 distinct signals, as there is no molecular symmetry.

The Carbonyl and Methoxy Carbons

- C=O (Carbonyl):** Ketone carbonyl carbons are highly deshielded and appear far downfield. A typical range for benzophenones is 190-200 ppm. The direct attachment to the electron-deficient pyridine ring will likely place it in the lower end of this range. Predicted chemical shift: δ 192-196 ppm.
- OCH₃:** The methoxy carbon is a shielded sp^3 carbon attached to an electronegative oxygen, typically appearing in the range of δ 55-56 ppm.^[1]

The Aromatic Carbons

The chemical shifts of the aromatic carbons are governed by their position relative to the nitrogen, carbonyl, and methoxy groups.

- C-2 and C-1': These are the quaternary carbons attached to the carbonyl group. C-2 of the pyridine ring will be deshielded by both the nitrogen and the carbonyl, appearing around δ 154-156 ppm. C-1' will be deshielded by the carbonyl but shielded by the meta methoxy group, predicted around δ 130-132 ppm.
- C-2': This carbon is directly attached to the highly electronegative oxygen of the methoxy group, causing a strong downfield shift. This is a key diagnostic signal, expected around δ 156-158 ppm.^[1]
- Pyridine Ring Carbons: C-6 (ortho to N) will be around δ 149-150 ppm, C-4 (para to substituent) around δ 136-137 ppm, and C-3/C-5 will be further upfield, around δ 122-128 ppm.
- Benzoyl Ring Carbons: The remaining carbons will be influenced by the methoxy group. C-6' (ortho to C=O) will be around δ 130-132 ppm. C-4' will be around δ 133-134 ppm. The carbons ortho and para to the methoxy group (C-3' and C-5') will be significantly shielded, appearing upfield around δ 112-122 ppm.

Carbon Assignment	Predicted Chemical Shift (δ , ppm)	Rationale
C=O	192 - 196	Ketone carbonyl, deshielded
C-2'	156 - 158	Attached to -OCH ₃ group, deshielded
C-2	154 - 156	Attached to N and C=O, deshielded
C-6	149 - 150	ortho to Pyridine N
C-4	136 - 137	para to substituent on Pyridine ring
C-4'	133 - 134	Aromatic CH
C-6'	130 - 132	ortho to C=O
C-1'	130 - 132	Quaternary, attached to C=O
C-5	126 - 128	Aromatic CH
C-3	124 - 126	ortho to C=O on Pyridine ring
C-5'	120 - 122	para to -OCH ₃ , shielded
C-3'	112 - 114	ortho to -OCH ₃ , shielded
-OCH ₃	55 - 56	Methoxy sp ³ carbon

Authoritative Grounding via 2D NMR

While the 1D spectral analysis provides a robust hypothesis, unambiguous assignment requires 2D correlation experiments.

- COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H coupling networks. It would show clear correlations between adjacent protons within each ring (e.g., H-3 with H-4; H-4 with H-5; H-5 with H-6), confirming their connectivity and distinguishing the two separate spin systems.

- HSQC (Heteronuclear Single Quantum Coherence): This maps each proton directly to the carbon it is attached to, allowing for the definitive assignment of all protonated carbons (CH groups).
- HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for assigning quaternary carbons and piecing the molecular fragments together. It shows correlations between protons and carbons that are 2 or 3 bonds away. Key expected correlations include:
 - The methoxy protons (-OCH₃) to C-2'.
 - H-3 on the pyridine ring to the carbonyl carbon (C=O).
 - H-6' on the benzoyl ring to the carbonyl carbon (C=O).
 - H-3 and H-4 to the quaternary carbon C-2.

These correlations provide an irrefutable, self-validating map of the molecular structure.

Conclusion

The ¹H and ¹³C NMR spectra of **2-(2-Methoxybenzoyl)pyridine** are complex but interpretable through a systematic analysis of substituent effects. The key diagnostic features in the ¹H spectrum are the downfield signal of H-6 (δ ~8.7 ppm) and the upfield signals of H-3' and H-5' (δ ~7.0-7.1 ppm), which are characteristic of the 2-substituted pyridine and ortho-methoxybenzoyl moieties, respectively. In the ¹³C spectrum, the carbonyl signal (δ ~192-196 ppm), the C-2' carbon attached to the methoxy group (δ ~156-158 ppm), and the methoxy carbon itself (δ ~55-56 ppm) are definitive markers. This comprehensive guide provides the predictive data and interpretive logic necessary for researchers to confidently identify and characterize this molecule.

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References

- 1. rsc.org [rsc.org]
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